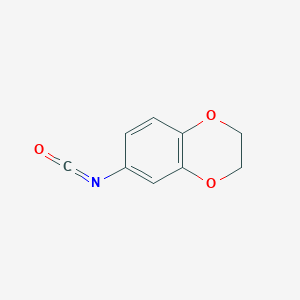

6-Isocyanato-2,3-dihydro-1,4-benzodioxine

描述

Contextualization within Benzodioxine Chemistry

The foundational structure of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine is the 1,4-benzodioxine ring system. wikipedia.org This heterocyclic motif, consisting of a benzene (B151609) ring fused to a 1,4-dioxine ring, is a versatile and evergreen scaffold in medicinal and materials chemistry. nih.govresearchgate.net The partially saturated version, 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxane), is particularly prevalent in the design of biologically active molecules. nih.govresearchgate.net

The 1,4-benzodioxane (B1196944) framework is a key component in a variety of pharmacologically active agents, including antagonists for adrenergic and serotoninergic receptors, as well as antitumor and antibacterial compounds. nih.govscirp.orgscirp.org Its utility is also demonstrated in marketed drugs like Doxazosin, used for treating hypertension. scirp.orgscirp.org The chemical stability of the dihydrobenzodioxine ring, combined with the diverse possibilities for substitution on the aromatic ring, allows for the fine-tuning of a molecule's properties. researchgate.net The introduction of an isocyanate group at the 6-position of this scaffold, as seen in the subject compound, introduces a highly reactive site for further chemical modification.

The synthesis of the core 2,3-dihydro-1,4-benzodioxine structure often starts from catechols or substituted catechols. acs.org For instance, 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid can be prepared from 3,4-dihydroxy benzaldehyde (B42025) and 1,2-dibromoethane (B42909), followed by oxidation. google.com This carboxylic acid derivative serves as a potential precursor to the corresponding amine, and subsequently, the isocyanate.

Significance of Isocyanates in Organic Synthesis and Polymer Science

The isocyanate group (–N=C=O) is a highly reactive functional group that does not occur in nature. wikipedia.orgcrowdchem.net Its reactivity stems from the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgcrowdchem.net This high reactivity is the cornerstone of its extensive use in organic synthesis and, most notably, in polymer science. patsnap.comtandfonline.com

The most prominent application of isocyanates is in the production of polyurethanes. wikipedia.orgcrowdchem.net This is achieved through the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups). wikipedia.org This reaction forms the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. wikipedia.org These polymers have a vast array of applications, from flexible and rigid foams used in insulation and furniture to coatings, adhesives, and elastomers. wikipedia.orgpatsnap.com The reaction of isocyanates with water, which produces a carbamic acid intermediate that decomposes to an amine and carbon dioxide gas, is ingeniously used in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.orgyoutube.com

Beyond polyurethanes, isocyanates react with amines to form ureas, leading to the production of polyurea polymers. wikipedia.org They can also react with carboxylic acids to form amides (with the release of carbon dioxide) and can undergo cyclization reactions, such as trimerization to form isocyanurates, which are known for their thermal stability. wikipedia.orgtandfonline.com

The standard industrial method for producing isocyanates is through the phosgenation of primary amines, which involves reacting the amine with phosgene (B1210022) (COCl₂). wikipedia.orgsabtechmachine.com However, due to the hazardous nature of phosgene, alternative, non-phosgene methods are a significant area of research. nih.govacs.org

Academic Research Trajectories and Gaps for this compound

Direct academic research specifically focused on this compound appears to be limited in publicly accessible literature. The compound is primarily available through chemical suppliers, suggesting its use as a building block or intermediate in proprietary research, likely within the pharmaceutical or materials science sectors.

However, research on related benzodioxine derivatives is extensive. Studies frequently explore the synthesis of various substituted 2,3-dihydro-1,4-benzodioxines, often with the goal of creating novel therapeutic agents. scirp.orgscirp.orgnih.govresearchgate.net For example, research has been conducted on 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivatives as potential PARP1 inhibitors for cancer therapy. nih.gov Other studies focus on synthesizing benzodioxane derivatives as potential treatments for neurological disorders. google.com

The synthesis of the precursor, 6-amino-2,3-dihydro-1,4-benzodioxine, is a critical step that would logically precede the formation of the isocyanate. This amine is accessible from related functionalized benzodioxanes. The subsequent conversion of this amine to this compound would likely follow standard phosgenation or related methodologies. wikipedia.orggoogle.com

A significant gap in the academic literature is the detailed investigation of polymers and novel small molecules derived from this compound. Given the biological activities associated with the benzodioxine scaffold, polymers incorporating this moiety could possess unique properties. Likewise, using the isocyanate as a handle to attach this scaffold to other molecules could yield novel drug candidates or molecular probes. The exploration of its reactivity in comparison to simpler aryl isocyanates and the characterization of its derivatives represent clear avenues for future academic inquiry.

Structure

3D Structure

属性

IUPAC Name |

6-isocyanato-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVYMEFCSKVNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379866 | |

| Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100275-94-3 | |

| Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Isocyanato-1,4-benzodioxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Isocyanato 2,3 Dihydro 1,4 Benzodioxine and Key Intermediates

Precursor Synthesis Strategies for 2,3-dihydro-1,4-benzodioxine Scaffolds

The formation of the 2,3-dihydro-1,4-benzodioxine ring system is a critical first phase in the synthesis of 6-isocyanato-2,3-dihydro-1,4-benzodioxine. Various methodologies have been developed to construct this heterocyclic scaffold, often focusing on catalytic processes to ensure efficiency and control over the reaction.

Catalytic Cyclization Approaches to the Dihydrobenzodioxine Ring System

Catalytic methods are pivotal in the synthesis of the 2,3-dihydro-1,4-benzodioxine ring. One notable approach involves a tandem ring-opening/coupling cyclization process. This method utilizes a copper(I) oxide (Cu₂O) catalyst in conjunction with a 1,10-phenanthroline (B135089) ligand and cesium carbonate as a base. The reaction proceeds by treating o-iodophenols with various epoxides, leading to the formation of the 1,4-benzodioxane (B1196944) structure in moderate to good yields. This process is advantageous due to its one-pot nature and the tolerance of a range of functional groups on both the phenol (B47542) and epoxide starting materials.

Another significant catalytic strategy is the palladium-catalyzed oxidative aminocarbonylation-cyclization. This tandem reaction utilizes 2-prop-2-ynyloxyphenols as starting materials. In the presence of a palladium iodide (PdI₂) catalyst and potassium iodide (KI), under a carbon monoxide and air atmosphere, these precursors undergo a cyclization process to form 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo rsc.orgwikipedia.orgdioxine derivatives. rsc.org This reaction demonstrates a high degree of stereoselectivity, preferentially forming the Z isomer. rsc.org

The following table summarizes key aspects of these catalytic cyclization methods.

| Catalyst System | Starting Materials | Key Features |

| Cu₂O/1,10-phenanthroline/Cs₂CO₃ | o-Iodophenols and epoxides | One-pot tandem reaction, moderate to good yields. |

| PdI₂/KI | 2-Prop-2-ynyloxyphenols | Tandem oxidative aminocarbonylation-cyclization, high stereoselectivity for Z isomer. rsc.org |

Regioselective Functionalization of Benzodioxine Derivatives

Once the 2,3-dihydro-1,4-benzodioxine scaffold is formed, regioselective functionalization is necessary to introduce substituents at specific positions on the aromatic ring, paving the way for the eventual installation of the isocyanate group at the C-6 position.

A common strategy begins with a precursor that already contains a directing group. For instance, the synthesis of 2,3-dihydrobenzo[b] rsc.orgwikipedia.orgdioxine-5-carboxamide starts from 2,3-dihydroxybenzoic acid. nih.gov The acid is first esterified to methyl 2,3-dihydroxybenzoate, which then undergoes cyclization with 1,2-dibromoethane (B42909) in the presence of potassium carbonate to yield methyl 2,3-dihydrobenzo[b] rsc.orgwikipedia.orgdioxine-5-carboxylate. nih.gov This ester can then be converted to the desired carboxamide. nih.gov

Nitration is another key functionalization reaction. The 2,3-dihydrobenzo[b] rsc.orgwikipedia.orgdioxine-5-carboxamide can be nitrated using a mixture of nitric acid and trifluoroacetic acid to introduce a nitro group onto the aromatic ring. nih.gov This nitro group can then serve as a precursor to an amino group, which is the immediate forerunner to the isocyanate. Catalytic hydrogenation is a common method for the reduction of the nitro group to an amine. nih.gov

Furthermore, direct C-H functionalization using transition metal catalysis is an emerging and powerful tool for the regioselective modification of heterocyclic systems. wikipedia.org These methods offer atom and step economy by avoiding the need for pre-functionalized substrates. wikipedia.org For instance, copper-catalyzed reactions have been used for the direct sulfoximination of quinoline (B57606) N-oxides, demonstrating the potential for similar regioselective functionalization on the benzodioxine ring. wikipedia.org

Formation of the Isocyanate Moiety at the C-6 Position

The final stage in the synthesis of this compound is the conversion of the C-6 amino group into an isocyanate. This transformation can be achieved through several methods, broadly categorized into phosgene-based and phosgene-free routes.

Phosgene-Based Synthetic Routes (Direct Isocyanation)

The traditional and most direct industrial method for converting a primary amine to an isocyanate is through phosgenation, which involves reacting the amine with phosgene (B1210022) (COCl₂). illinoisstate.edu This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate. illinoisstate.edu

Due to the extremely hazardous nature of phosgene gas, laboratory-scale syntheses often employ a safer, solid phosgene equivalent such as triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction of an amine, such as 6-amino-2,3-dihydro-1,4-benzodioxine, with triphosgene in the presence of a base in an inert solvent provides the target isocyanate. A typical laboratory procedure involves the reaction of an amino acid ester hydrochloride with triphosgene in a biphasic mixture of a chlorinated solvent and an aqueous sodium bicarbonate solution. nih.gov This method can be adapted for the synthesis of this compound from its corresponding amine hydrochloride salt.

The general reaction scheme for phosgenation is as follows: R-NH₂ + COCl₂ → R-NCO + 2 HCl illinoisstate.edu

Phosgene-Free and Green Chemistry Alternatives for Isocyanate Synthesis

Growing safety and environmental concerns associated with phosgene have spurred the development of phosgene-free methods for isocyanate synthesis. These alternative routes are crucial for greener chemical processes.

One prominent phosgene-free method involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the corresponding isocyanate. rsc.org Other phosgene-free approaches include the Curtius, Hofmann, and Lossen rearrangements, which all proceed through a nitrene intermediate to form the isocyanate. illinoisstate.edu

The following table presents a comparison of phosgene-based and phosgene-free isocyanate synthesis methods.

| Method | Reagents | Key Features |

| Phosgene-Based | ||

| Direct Phosgenation | Amine, Phosgene (or triphosgene) | High efficiency, but uses highly toxic reagents. illinoisstate.edu |

| Phosgene-Free | ||

| Formamide Route | Formamide, Diorganocarbonate | Avoids phosgene, but may require high temperatures for thermolysis. rsc.org |

| Rearrangement Reactions | Carboxylic acids/acyl azides/hydroxamic acids | Classic named reactions, useful for specific substrates. illinoisstate.edu |

| Via Isothiocyanates | Amine, Thiophosgene (B130339), Desulfurizing agent | Multi-step but avoids phosgene. |

A notable phosgene-free pathway to isocyanates proceeds through an isothiocyanate intermediate. This method first involves the conversion of the primary amine, 6-amino-2,3-dihydro-1,4-benzodioxine, to 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine. This is typically achieved by reacting the amine with thiophosgene (CSCl₂) in a suitable solvent like chloroform.

The subsequent transformation of the isothiocyanate to the isocyanate involves a desulfurization reaction. One method for this conversion is through oxidative desulfurization. For example, the oxidative metabolism of isothiocyanates to isocyanates has been observed in studies using rat liver microsomes, suggesting that chemical oxidation could achieve this transformation. Another approach involves the use of specific reagents to abstract the sulfur atom. For instance, a divalent germanium amide, Ge[N(SiMe₃)₂]₂, has been shown to react with tertiary isothiocyanates, resulting in the abstraction of the sulfur atom and formation of an isonitrile, which can be a precursor to the isocyanate. rsc.org

Metal-Catalyzed Carbonylation Reactions

A prominent and industrially relevant phosgene-free method for synthesizing aromatic isocyanates involves the reductive carbonylation of nitroaromatic compounds. digitellinc.comresearchgate.net This process typically occurs in two main stages: first, the catalytic carbonylation of a nitro-precursor in the presence of an alcohol to form a stable carbamate (B1207046) intermediate, and second, the thermal decomposition of this carbamate to yield the desired isocyanate. researchgate.nethomkat.nl

For the synthesis of this compound, the key starting material is 6-nitro-2,3-dihydro-1,4-benzodioxine. nih.govnist.gov This nitro compound is subjected to reductive carbonylation, commonly catalyzed by palladium complexes. homkat.nl

Stage 1: Reductive Carbonylation to Carbamate Intermediate

The reaction involves treating 6-nitro-2,3-dihydro-1,4-benzodioxine with carbon monoxide (CO) and an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a palladium catalyst system. The general transformation is depicted below:

Step 1: Formation of the Carbamate Intermediate

6-nitro-2,3-dihydro-1,4-benzodioxine reacts with carbon monoxide and an alcohol (ROH) in the presence of a palladium catalyst to form the corresponding N-aryl carbamate.

The palladium catalyst, often in conjunction with specific ligands, facilitates the reduction of the nitro group and the incorporation of the carbonyl group from CO and the alkoxy group from the alcohol. homkat.nl

Stage 2: Thermal Decomposition of the Carbamate

The isolated carbamate intermediate is then subjected to thermal cracking. This step breaks down the carbamate into the final isocyanate product and the alcohol, which can potentially be recycled. researchgate.netmdpi.com The reaction is driven by heat and can be performed with or without a catalyst. google.comresearchgate.net

Step 2: Thermal Decomposition to the Isocyanate

The N-aryl carbamate is heated, leading to the elimination of the alcohol and the formation of this compound.

Research into the thermal decomposition of various carbamates has identified that this method is a viable alternative to the hazardous phosgene route for producing isocyanates. researchgate.netmdpi.com

Purification and Isolation Techniques for the Chemical Compound

The purification of this compound, like other isocyanates, is critical to obtaining a product of high purity, which is essential for its subsequent applications. The primary challenge during purification is the compound's thermal sensitivity and propensity to oligomerize or polymerize at elevated temperatures. google.com Therefore, fractional distillation under reduced pressure is the most common and effective technique employed. google.com

This process involves separating the crude isocyanate from impurities, which include unreacted starting materials, catalyst residues, solvents, and by-products formed during the synthesis. These impurities are categorized as low-boiling and high-boiling fractions relative to the target isocyanate.

A multi-stage distillation process is often implemented:

Initial Separation: The crude product stream is first subjected to a one-stage vaporization to separate the bulk of the volatile components (low boilers and some isocyanate) from the less volatile, high-boiling residues and polymeric materials. google.com

Fractional Distillation: The resulting vapor stream is then fed into a rectification column with multiple theoretical plates (typically between 2 and 40) for fine separation. google.com In this column, the low-boiling impurities are removed from the top, the purified isocyanate is collected as a middle stream, and the high-boiling impurities are removed from the bottom. google.com

To minimize thermal stress on the isocyanate, the distillation is carried out under vacuum. The specific conditions are tailored to the boiling point of the isocyanate.

Below is an interactive data table summarizing typical parameters for the purification of aromatic isocyanates by vacuum distillation.

| Parameter | Typical Range | Rationale |

|---|

Optimization of Reaction Conditions and Yields

Optimization of Reductive Carbonylation: The yield and selectivity of the carbamate intermediate are highly dependent on several factors:

Catalyst System: The choice of palladium precursor and ligands is critical. Different ligands can influence the catalyst's activity and stability, thereby affecting the conversion rate and selectivity towards the desired carbamate. homkat.nl

Carbon Monoxide Pressure: CO pressure is a key parameter in ensuring the efficient carbonylation of the nitro-intermediate. homkat.nl

Temperature: The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.

Solvent and Alcohol: The choice of solvent and the alcohol used to form the carbamate can influence the solubility of reactants and the reaction kinetics.

Optimization of Purification: Improving the yield of the final isocyanate product heavily relies on optimizing the purification process to prevent product loss.

Vacuum Level: A higher vacuum (lower pressure) allows the distillation to occur at a lower temperature, which is the most critical factor in preventing thermal degradation of the isocyanate. google.com

Residence Time: Minimizing the time the hot liquid isocyanate spends in the distillation apparatus reduces the opportunity for polymerization. This can be achieved using specialized equipment like thin-film or falling-film evaporators. google.com

The following interactive table outlines key parameters that can be adjusted to optimize the synthesis and purification process.

| Parameter | Variable | Impact on Yield/Purity |

|---|

Reactivity and Reaction Mechanisms of the Isocyanate Functionality in the Benzodioxine Scaffold

Nucleophilic Addition Reactions at the Isocyanate Group

Nucleophilic addition is the most common reaction pathway for isocyanates. youtube.com These reactions proceed via the attack of a nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of a variety of functional groups.

The reaction of 6-isocyanato-2,3-dihydro-1,4-benzodioxine with primary or secondary amines yields substituted ureas. This reaction is typically rapid and exothermic, proceeding readily without the need for a catalyst. commonorganicchemistry.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.

The reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The process is efficient and does not require a base. commonorganicchemistry.com

Table 1: Examples of Urea (B33335) Formation Conditions

| Reactants | Catalyst/Conditions | Product | Reference |

| Isocyanate + Amine | Solvent (e.g., DMF, THF, DCM), Room Temperature | Substituted Urea | commonorganicchemistry.com |

| Alkyl Halide + Primary/Secondary Amine | Microwave irradiation, CO2 pressure | N,N'-disubstituted urea | beilstein-journals.org |

A study detailed a one-pot, two-step protocol for synthesizing N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an isocyanate intermediate. beilstein-journals.org This method utilized microwave irradiation to enhance the reaction rate. beilstein-journals.org

In the presence of alcohols, this compound undergoes nucleophilic addition to form carbamates, also known as urethanes. nih.gov This reaction is fundamental in the production of polyurethanes. industrialchemicals.gov.au The formation of carbamates from isocyanates and alcohols can be reversible, and the thermal dissociation of carbamates back to the isocyanate and alcohol is a known process. google.com

The reaction can be catalyzed by various compounds, including tin-based catalysts, to improve the reaction rate and yield. organic-chemistry.org

Table 2: Carbamate (B1207046) Synthesis Methods

| Reactants | Catalyst/Conditions | Product | Reference |

| Isocyanate + Alcohol | Tin-catalyzed | Carbamate (Urethane) | organic-chemistry.org |

| Arylamine + CO2 + Alcohol | DBU, Dehydrating agent | Carbamate | organic-chemistry.org |

A method for the synthesis of carbamates involves the reaction of an arylamine with carbon dioxide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate, which is then dehydrated and reacted with an alcohol. organic-chemistry.org

Cycloaddition Reactions Involving the Isocyanate

The isocyanate group can participate in cycloaddition reactions, where it reacts with a π-system to form a cyclic compound. A common example is the [2+2] cycloaddition with alkenes. These reactions can be influenced by thermal or photochemical conditions. youtube.com The feasibility and stereochemical outcome of cycloaddition reactions are often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

Polymerization and Oligomerization Pathways

Isocyanates, including this compound, can undergo polymerization and oligomerization, with trimerization being a particularly important pathway. sigmaaldrich.com

The cyclotrimerization of isocyanates leads to the formation of isocyanurates, which are 1,3,5-triazine-2,4,6-triones. researchgate.nettue.nl This process enhances properties such as thermal stability and weatherability in the resulting materials. researchgate.net The generally accepted mechanism for anionic cyclotrimerization involves the initial nucleophilic attack of a catalyst on the isocyanate to form an anionic intermediate. This intermediate then attacks two more isocyanate molecules in a stepwise fashion to form a cyclic trimer, regenerating the catalyst. researchgate.net

A wide array of catalysts can be employed for isocyanate cyclotrimerization. These can be broadly categorized as Lewis basic catalysts and metal-containing catalysts. researchgate.nettue.nl

Lewis Basic Catalysts: These include tertiary amines, phosphines, and N-heterocyclic carbenes (NHCs). tue.nl For instance, 1,3-bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), a saturated NHC, has shown high catalytic activity for the cyclotrimerization of both aryl and alkyl isocyanates. tue.nl

Metal-Containing Catalysts: Various metal complexes have been shown to catalyze isocyanate trimerization. The proposed mechanisms can vary, with some proceeding through an anionic pathway. researchgate.net

The choice of catalyst is crucial as it can influence the selectivity of the reaction, favoring either polymerization or the formation of specific oligomers like trimers. researchgate.net

Thermodynamic and Kinetic Aspects of Isocyanate Reactivity

The reactivity of the isocyanate group in this compound is governed by a combination of thermodynamic and kinetic factors. While specific experimental data for this particular compound is not extensively available in the reviewed literature, a comprehensive understanding can be built by examining the well-established principles of isocyanate chemistry and the electronic influence of the 2,3-dihydro-1,4-benzodioxine scaffold.

The isocyanate functional group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. The general mechanism for the reaction of an isocyanate with a nucleophile, such as an alcohol or an amine, typically involves a nucleophilic addition to the carbonyl carbon of the isocyanate group. This is followed by a proton transfer, leading to the formation of a carbamate (from an alcohol) or a urea (from an amine).

The reactivity of aryl isocyanates is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the reactivity. The 2,3-dihydro-1,4-benzodioxine moiety is generally considered to be electron-donating due to the resonance effect of the oxygen atoms, which can delocalize electron density into the benzene (B151609) ring. This would suggest that the isocyanate group in this compound may be less reactive compared to unsubstituted phenyl isocyanate or phenyl isocyanates with electron-withdrawing substituents.

Thermodynamic Considerations

The equilibrium of isocyanate reactions, such as the formation of urethanes, can be influenced by various factors, including the presence of catalysts and the stoichiometry of the reactants. For example, in the reaction of organic isocyanates with alcohols, a sequence of reactions can lead to carbamates, allophanates, and isocyanurates, with the product distribution being dependent on the reactant ratio and the catalyst used. rsc.org

Kinetic Aspects

The kinetics of isocyanate reactions have been a subject of extensive study, particularly in the context of polyurethane chemistry. The rate of reaction is dependent on several factors, including the structure of the isocyanate and the nucleophile, the solvent, and the presence of catalysts.

Generally, the reaction of isocyanates with primary amines is significantly faster than with alcohols. poliuretanos.net The reaction rate of aryl isocyanates with alcohols is influenced by the steric hindrance and the electronic properties of both reactants. For instance, primary alcohols are typically more reactive than secondary alcohols. researchgate.net

Kinetic studies of various aromatic isocyanates with alcohols have reported activation energies generally ranging from 17 to 54 kJ/mol. nih.gov The specific value depends on the solvent and the reactant ratio. It is also established that these reactions can be catalyzed by various compounds, including tertiary amines and organometallic compounds, which can significantly alter the reaction rates. osti.gov

While no specific rate constants or activation energies for the reactions of this compound were found, the general trends observed for aromatic isocyanates can be expected to apply. The electron-donating nature of the benzodioxine ring would likely lead to a higher activation energy and a lower rate constant compared to phenyl isocyanate under similar conditions.

Computational studies have become an invaluable tool for understanding the reaction mechanisms and predicting the reactivity of isocyanates. Density Functional Theory (DFT) calculations, for example, have been used to investigate the alcoholysis of phenyl isocyanate and the catalytic effects of various species. nih.gov Such computational approaches could provide valuable, though theoretical, kinetic and thermodynamic data for this compound in the absence of experimental findings.

Derivatization and Structural Modification Strategies

Introduction of Diverse Functional Groups via Isocyanate Chemistry

The electrophilic nature of the isocyanate group in 6-isocyanato-2,3-dihydro-1,4-benzodioxine makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its derivatization, allowing for the facile introduction of a multitude of functional groups. The general reaction involves the addition of a nucleophile, typically a compound containing an active hydrogen atom, to the carbon-nitrogen double bond of the isocyanate.

Common nucleophiles employed in these reactions include alcohols, amines, and thiols. The reaction with alcohols leads to the formation of carbamates (urethanes), while amines yield urea (B33335) derivatives. Thioalcohols react to form thiocarbamates. These reactions are typically efficient and proceed under mild conditions, often catalyzed by bases or organometallic compounds.

The versatility of this approach is demonstrated by the wide range of commercially available or synthetically accessible nucleophiles. This allows for the systematic modification of the physicochemical properties of the resulting derivatives, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for various applications, including drug discovery and materials science.

Synthesis of Novel Hybrid Molecules Incorporating the Benzodioxine-Isocyanate Core

The benzodioxine-isocyanate core can be incorporated into larger, more complex molecules, leading to the creation of novel hybrid structures with potentially unique properties.

Amide and Sulfonamide Formation

While the isocyanate group itself does not directly form amides or sulfonamides through nucleophilic addition, the synthesis of these functionalities on the benzodioxine core has been achieved using the corresponding 6-amino-2,3-dihydro-1,4-benzodioxine as a starting material. This amine can be readily acylated with acyl chlorides or sulfonyl chlorides to produce the desired amide and sulfonamide derivatives, respectively.

For instance, the reaction of N-(2,3-dihydrobenzo beilstein-journals.orgasianpubs.orgdioxin-6-yl)-4-methylbenzenesulfonamide with various 2-bromo-N-(substituted-phenyl)acetamides in the presence of a base like lithium hydride in DMF has been reported to yield a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides. This highlights a strategy for elaborating the benzodioxine core with both sulfonamide and acetamide functionalities.

Similarly, a variety of N-alkyl/aryl sulfonamides have been synthesized by reacting 1,4-benzodioxane-6-amine with different alkyl or aryl sulfonyl chlorides. These resulting sulfonamides can be further functionalized, for example, by N-benzylation or N-ethylation.

Spirocyclic and Acyclic Analogues

The isocyanate functionality of this compound can potentially be utilized in cycloaddition reactions to construct spirocyclic systems. For example, [2+2], [3+2], or [4+2] cycloaddition reactions with appropriate reaction partners could lead to the formation of novel spiro-heterocycles. While specific examples starting from this particular isocyanate are not extensively documented in the literature, the general reactivity of isocyanates in such transformations is well-established.

Stereochemical Control in Derivatization

When the derivatization of this compound involves the formation of a new stereocenter, the control of stereochemistry becomes a critical aspect of the synthesis. This is particularly relevant in the synthesis of chiral molecules for applications in pharmacology and materials science.

Strategies to achieve stereochemical control include the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries. For instance, the reaction of the isocyanate with a chiral alcohol or amine would lead to the formation of diastereomeric products, which could potentially be separated by chromatography. Alternatively, the use of a chiral catalyst could favor the formation of one enantiomer over the other in the reaction with a prochiral nucleophile.

While specific studies on the stereochemical control in the derivatization of this compound are limited, general principles of asymmetric synthesis can be applied. The development of stereoselective methods for the derivatization of this scaffold would significantly enhance its utility in the preparation of enantiomerically pure compounds.

Structure-Reactivity Relationship Studies of Derivatives

The systematic derivatization of the this compound core allows for the investigation of structure-reactivity relationships. By synthesizing a library of analogues with varying substituents and evaluating their chemical reactivity or biological activity, it is possible to elucidate the influence of different structural features on the molecule's properties.

For example, in the context of drug design, structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound. By introducing different functional groups via the isocyanate handle, researchers can probe the interactions of the molecule with its biological target and identify key structural motifs responsible for its activity.

General trends in the reactivity of isocyanates suggest that electron-withdrawing groups on the aromatic ring of this compound would increase the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity. These electronic effects, along with steric factors, would play a significant role in the kinetics and outcome of the derivatization reactions.

Spectroscopic and Computational Investigations of 6 Isocyanato 2,3 Dihydro 1,4 Benzodioxine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of a molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectra of 2,3-dihydro-1,4-benzodioxine derivatives, the protons on the heterocyclic dioxane ring typically appear as multiplets in the range of 4.25-4.30 ppm. scirp.org The aromatic protons of the benzene (B151609) ring present chemical shifts that are dependent on the substitution pattern. For a 6-substituted benzodioxine, one would expect to see distinct signals in the aromatic region, typically between 6.8 and 7.4 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For the 2,3-dihydro-1,4-benzodioxine scaffold, the sp³ hybridized carbons of the dioxane ring (C-2 and C-3) are typically observed around 64 ppm. scirp.org The aromatic carbons show signals in the downfield region (117-147 ppm), with the carbons attached to the ether oxygens appearing at the lower end of this range (around 147 ppm). mdpi.com The carbon of the isocyanate group (-NCO) is expected to have a characteristic chemical shift in the 120-130 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of atoms, which is crucial for assigning stereochemistry in chiral derivatives. mdpi.com

Table 1: Representative NMR Chemical Shifts (δ, ppm) for the 2,3-dihydro-1,4-benzodioxine Scaffold.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Dioxane Methylene Protons (H-2, H-3) | ~4.2 - 4.3 | - | scirp.org |

| Aromatic Protons | ~6.8 - 7.4 | - | mdpi.com |

| Dioxane Methylene Carbons (C-2, C-3) | - | ~64 | scirp.org |

| Aromatic Carbons (C-Ar) | - | ~117 - 122 | mdpi.com |

| Aromatic Carbons (C-Ar-O) | - | ~143 - 147 | mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for 6-isocyanato-2,3-dihydro-1,4-benzodioxine is C₉H₇NO₃, corresponding to a molecular weight of approximately 177.16 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition. scirp.orgscirp.org

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural clues. For derivatives of 1,4-benzodioxane (B1196944), a characteristic fragmentation involves the cleavage of the dioxane ring. researchgate.net A plausible fragmentation pathway for this compound would involve the initial loss of the isocyanate group or parts of the dioxane ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 177 | [C₉H₇NO₃]⁺˙ | Molecular Ion |

| 149 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 135 | [M - NCO]⁺ | Loss of the isocyanate radical |

| 121 | [C₇H₅O₂]⁺ | Loss of ethylene (B1197577) oxide from the dioxane ring |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The most prominent and diagnostic feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak typically appears in the range of 2250–2280 cm⁻¹. hbm4eu.eu Other key absorptions include C–O–C stretching vibrations from the ether linkages in the dioxane ring (around 1250 cm⁻¹ and 1060 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500–1600 cm⁻¹), and the C-H stretching of the aromatic and aliphatic protons. scirp.org The presence and precise location of these bands confirm the key functional moieties of the molecule.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic | scirp.org |

| ~2850-2950 | C-H Stretch | Aliphatic (Dioxane Ring) | scirp.org |

| ~2250-2280 | N=C=O Asymmetric Stretch | Isocyanate | hbm4eu.eu |

| ~1500-1600 | C=C Stretch | Aromatic Ring | scirp.org |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | scirp.org |

| ~1060 | C-O-C Symmetric Stretch | Alkyl Ether | scirp.org |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to calculate the exact coordinates of each atom.

For derivatives of this compound that can be crystallized, this technique would provide unequivocal proof of the molecular structure. scirp.org The data obtained from a crystal structure analysis includes precise bond lengths, bond angles, and torsional angles. This information reveals the conformation of the six-membered dioxane ring (e.g., whether it adopts a chair, boat, or twist-boat conformation) and the planarity of the benzodioxine system. Furthermore, it details the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules are arranged in the crystal lattice.

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, serve as powerful predictive tools that complement experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems. It has become a widely used tool for predicting molecular properties and reactivity.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be correlated with experimental IR spectra, aiding in the assignment of complex spectral features.

Analyze Electronic Structure: Generate molecular orbital diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key to understanding the molecule's reactivity.

Map Electrostatic Potential: Create electrostatic potential (ESP) maps, which visualize the electron-rich and electron-deficient regions of the molecule. This helps predict where electrophilic and nucleophilic attacks are most likely to occur. The highly electrophilic carbon atom of the isocyanate group would be a prominent feature on such a map.

Model Reaction Pathways: Investigate the mechanisms of reactions involving the isocyanate group, such as cycloadditions or nucleophilic additions. DFT can be used to calculate the energies of reactants, products, and transition states, providing insight into the feasibility and kinetics of a proposed reaction. researchgate.netmdpi.com

By combining these computational insights with experimental spectroscopic data, a complete and detailed picture of the structure and chemical nature of this compound can be achieved.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the conformational landscape and intermolecular interactions of this compound. By simulating the atomic motions of the molecule over time, MD provides detailed insights into its dynamic behavior, flexibility, and the non-covalent forces governing its interactions with its environment.

A typical MD simulation protocol for this compound would involve placing the molecule in a simulation box, often with a chosen solvent to mimic experimental conditions. The system's energy is then minimized to remove any unfavorable starting contacts. Subsequently, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are saved for later analysis.

Conformational Analysis:

The dihydro-1,4-benzodioxine ring is not planar and can adopt different conformations. MD simulations can explore the potential energy surface of these conformations, identifying the most stable and populated puckering modes of the six-membered diether ring. The flexibility of the isocyanato group (-N=C=O) and its rotational freedom relative to the aromatic ring can also be thoroughly investigated. Analysis of the dihedral angles within the molecule over the simulation time allows for the characterization of its conformational preferences.

A key aspect of the conformational analysis is the determination of the relative energies of different conformers. By clustering the simulation trajectory based on molecular geometry, one can identify the most representative conformations and their statistical prevalence. This information is crucial for understanding how the molecule might present itself for intermolecular interactions.

Intermolecular Interactions:

MD simulations are particularly adept at characterizing the non-covalent interactions between this compound and surrounding molecules, such as solvents or other solutes. The primary types of interactions that can be analyzed include:

Hydrogen Bonding: Although the isocyanato group is not a classical hydrogen bond donor, the oxygen atoms of the dihydro-1,4-benzodioxine ring can act as hydrogen bond acceptors. In protic solvents, the formation and lifetime of hydrogen bonds with solvent molecules can be quantified.

π-π Stacking: The benzene ring of the benzodioxine moiety can engage in π-π stacking interactions with other aromatic systems. MD simulations can reveal the preferred geometries (e.g., face-to-face, parallel-displaced) and interaction energies of these stacking arrangements.

Analysis of the radial distribution functions (RDFs) from the MD trajectory provides a probabilistic measure of finding another atom or molecule at a certain distance from a reference atom in this compound. This allows for a detailed understanding of the local molecular environment. For instance, in a study of isomorphous 5-(2-chloroethoxy)-2,3-dihydro-1,4-benzodioxine and its bromo-analogue, weak intermolecular C-H...O and C-H...π contacts were identified as significant, forming specific network motifs. nih.gov

Interactive Data Table: Conformational and Interaction Parameters from a Hypothetical MD Simulation

Below is a representative data table summarizing the types of results that would be obtained from a molecular dynamics simulation of this compound in a solvent like water.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Dominant Ring Pucker | The most populated conformation of the dihydro-1,4-dioxine ring. | Half-chair |

| Isocyanato Group Torsion Angle (C-C-N=C) | The dihedral angle describing the rotation of the isocyanato group relative to the benzene ring. | Bimodal distribution around 30° and 150° |

| Average Number of Hydrogen Bonds (Water) | The average number of hydrogen bonds between the ether oxygens and water molecules. | 1.8 |

| π-π Stacking Distance (in a dimer simulation) | The equilibrium distance between the centroids of two parallel aromatic rings. | 3.5 Å |

| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to the solvent. | -5.2 kcal/mol |

Molecular Modeling for Stereochemical Assignment

Molecular modeling, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is an indispensable tool for the unambiguous assignment of stereochemistry in derivatives of this compound. mdpi.com When a synthetic procedure introduces a new chiral center into the molecule, determining the absolute configuration of the resulting diastereomers is crucial for understanding their chemical and biological properties. mdpi.com

The general approach involves generating 3D models of the possible stereoisomers and calculating their optimized geometries and NMR-relevant parameters. These computational results are then compared with experimental data to identify the correct isomer.

A powerful synergy exists between computational simulations and experimental techniques for determining stereochemical details. mdpi.com For instance, in a study on 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine diastereomers, molecular modeling was successfully used to assign the configuration of a newly formed stereocenter. mdpi.com The process relies on the Karplus relationship, which correlates the dihedral angle between two adjacent C-H bonds to the scalar coupling constant (³J) observed in ¹H-NMR spectra. mdpi.com

The workflow for stereochemical assignment typically includes:

Generation of Isomers: Building 3D models of all possible stereoisomers (e.g., SR and SS diastereomers).

Conformational Search and Optimization: Performing a conformational search for each isomer to find the lowest energy conformers. The geometries are then optimized using quantum mechanical methods, such as Density Functional Theory (DFT). nih.goveuroasiajournal.org

Calculation of NMR Parameters: For the low-energy conformers, key NMR parameters like ³J coupling constants are calculated. The predicted coupling constants are often derived from the calculated dihedral angles using a modified Karplus equation. mdpi.com

Comparison with Experimental Data: The calculated coupling constants are compared with the experimentally measured values from ¹H-NMR spectra. A close match between the calculated and experimental values for one of the isomers allows for its confident assignment. mdpi.com

Further validation can be obtained from Nuclear Overhauser Effect (NOESY) NMR experiments. mdpi.com The NOESY spectrum provides information about protons that are close in space (typically within 5 Å). mdpi.com By comparing the experimentally observed NOE correlations with the inter-proton distances in the computationally generated models, the stereochemical assignment can be confirmed. mdpi.com

Interactive Data Table: Stereochemical Assignment of a Hypothetical Derivative

This table illustrates how computational and experimental data would be used to assign the stereochemistry of a hypothetical derivative of this compound with a chiral center adjacent to the dioxine ring.

| Parameter | Diastereomer A (Calculated) | Diastereomer B (Calculated) | Experimental Value |

|---|---|---|---|

| H-C-C-H' Dihedral Angle | 175.2° | 65.8° | Not directly measured |

| Predicted ³J(H,H') (Hz) | 11.5 | 4.2 | 11.2 Hz |

| Key NOE Correlation | H' to Ring Proton (3.2 Å) | H' to Side Chain Proton (2.8 Å) | Strong correlation between H' and Ring Proton |

| Assigned Configuration | Diastereomer A |

This integrated approach, combining the predictive power of molecular modeling with the precision of NMR spectroscopy, provides a robust framework for the structural elucidation of complex molecules like derivatives of this compound. mdpi.com

Advanced Synthetic Applications and Polymer Chemistry of 6 Isocyanato 2,3 Dihydro 1,4 Benzodioxine

Precursor for High-Performance Polymeric Materials

The benzodioxine moiety in 6-Isocyanato-2,3-dihydro-1,4-benzodioxine suggests that polymers derived from it could exhibit enhanced thermal stability and specific chemical resistances. The isocyanate group is highly reactive and serves as a key functional group for the synthesis of a wide range of polymers.

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol, while polyureas are formed from the reaction of a diisocyanate with a polyamine. The structure of the isocyanate plays a critical role in determining the final properties of the polymer. Aromatic isocyanates, such as a derivative of 2,3-dihydro-1,4-benzodioxine, would be expected to impart rigidity and improved thermal properties to the resulting polymer.

The general reaction for the formation of a polyurethane can be represented as:

n OCN-R-NCO + n HO-R'-OH → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n

For polyurea synthesis, the reaction is:

n OCN-R-NCO + n H2N-R'-NH2 → [-NH-R'-NH-C(=O)-NH-R-NH-C(=O)-]n

In these schemes, R would represent the 2,3-dihydro-1,4-benzodioxine-6-yl group. The properties of the resulting polyurethane or polyurea could be tailored by the choice of the polyol (R') or polyamine (R') comonomer. For instance, using long, flexible polyether or polyester polyols would lead to more elastomeric materials, while short-chain diols or diamines would result in more rigid polymers.

Table 1: Potential Comonomers for Polyurethane and Polyurea Synthesis with this compound

| Comonomer Type | Examples | Expected Polymer Properties |

| Polyether Polyols | Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), Poly(tetramethylene glycol) (PTMG) | Flexibility, good low-temperature properties, hydrolytic stability |

| Polyester Polyols | Poly(caprolactone) (PCL), Poly(ethylene adipate) | Good mechanical properties, abrasion resistance |

| Aliphatic Diamines | Hexamethylene diamine, Isophorone diamine | High reactivity, formation of hard segments |

| Aromatic Diamines | Methylene dianiline (MDA), Toluene diamine (TDA) | Increased rigidity, thermal stability |

Polyurethanes and polyureas are extensively used in high-performance coatings and adhesives due to their excellent durability, chemical resistance, and adhesion to various substrates. nih.gov Aromatic isocyanates are often used in primers and indoor applications where UV stability is not a primary concern. tri-iso.com The incorporation of the benzodioxine structure from this compound could potentially enhance the adhesive properties and thermal resistance of the resulting coatings.

Polyurea coatings are known for their rapid curing times and exceptional toughness, making them suitable for demanding applications like truck bed liners and industrial flooring. nih.gov The properties of adhesives based on isocyanate monomers are highly tunable, offering everything from flexible sealants to rigid structural bonds. specialchem.com

Role in Multifunctional Materials

The unique chemical structure of this compound presents opportunities for the development of multifunctional materials. The benzodioxine ring system is found in some biologically active molecules, which could impart interesting properties to polymers derived from it. Furthermore, the ether linkages in the dioxine ring might influence the polymer's dielectric properties or its interaction with specific chemicals. However, without experimental data, these remain hypothetical applications.

Controlled Polymerization Techniques

Controlled polymerization techniques are employed to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. While radical polymerization methods like ATRP and RAFT are common for vinyl monomers, the step-growth polymerization of isocyanates is typically controlled by stoichiometry and reaction conditions.

For isocyanates, living anionic polymerization can be used to produce well-defined homopolymers (polyisocyanates). Organotitanium(IV) compounds have been investigated as catalysts for the controlled polymerization of isocyanates with functionalized side chains. acs.org Additionally, the trimerization of isocyanates to form isocyanurate rings is a method to introduce crosslinks in a controlled manner, leading to thermosetting materials with high thermal stability. tue.nl The applicability of these techniques to this compound would require specific experimental investigation to determine suitable catalysts and reaction conditions.

Another approach involves the use of "blocked" isocyanates, where the isocyanate group is reversibly reacted with a blocking agent. This allows for the formulation of one-component systems that cure upon heating, releasing the reactive isocyanate. google.com This technique could potentially be applied to this compound to create stable, heat-curable formulations for coatings and adhesives.

Green Chemistry Principles in the Synthesis and Transformation of 6 Isocyanato 2,3 Dihydro 1,4 Benzodioxine

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. In the synthesis of isocyanates, including 6-isocyanato-2,3-dihydro-1,4-benzodioxine, a move away from hazardous solvents is a primary goal of green chemistry. Traditional syntheses of related benzodioxane structures have often employed polar aprotic solvents like N,N-dimethylformamide (DMF). jocpr.comchemrxiv.orgscielo.brresearchgate.netresearchgate.net However, due to toxicity concerns, greener alternatives are actively sought.

Solvent selection guides now rank common solvents based on their environmental, health, and safety impacts, steering chemists towards more sustainable options. nih.gov For instance, the replacement of carcinogenic solvents like benzene (B151609) with less toxic alternatives such as toluene is a common strategy. nih.gov In the context of isocyanate synthesis, minimizing solvent use altogether is an even more effective approach. scirp.org Research into solvent-free reaction conditions, potentially utilizing mechanochemistry or microwave-assisted synthesis, offers a promising avenue for reducing the environmental footprint of this compound production. scirp.org

Table 1: Comparison of Solvents in Chemical Synthesis

| Solvent | Green Chemistry Classification | Key Considerations |

| N,N-Dimethylformamide (DMF) | Problematic | Reprotoxic |

| Toluene | Usable | Less toxic alternative to benzene |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, good performance |

| Water | Recommended | Benign, but can be problematic for water-sensitive reagents |

Catalysis in Sustainable Synthesis (e.g., organocatalysis, metal-free approaches)

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. In the synthesis of isocyanates, the traditional phosgene (B1210022) route is highly hazardous. Catalytic, phosgene-free methods are therefore of paramount importance.

One promising approach involves the catalytic carbonylation of nitroaromatic compounds or the oxidative carbonylation of amines. rsc.org Palladium-catalyzed reactions, for instance, have been explored for the synthesis of related benzodioxin structures. However, a significant push in green catalysis is towards the use of more abundant and less toxic metals, or even metal-free approaches. Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful alternative. While specific organocatalytic routes to this compound are not yet widely reported, the principles of organocatalysis are being broadly applied to a range of organic transformations. Furthermore, metal-free synthesis strategies, such as those employing di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) for the conversion of amines to isocyanates, offer a completely sustainable and mild alternative. scirp.org

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. google.comanton-paar.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comacs.orgrsc.org

The traditional synthesis of isocyanates using phosgene has a poor atom economy due to the formation of two equivalents of hydrochloric acid as a byproduct for every isocyanate group formed. researchgate.net In contrast, addition and rearrangement reactions, such as the Curtius rearrangement, can exhibit 100% atom economy in the key transformation step. jocpr.com

To quantify the waste generated in a process, the E-factor (Environmental Factor) is often used, which is the ratio of the mass of waste to the mass of the product. rsc.orgacs.org A lower E-factor signifies a greener process. For the synthesis of this compound, evaluating different synthetic routes based on their atom economy and E-factor is crucial for identifying the most sustainable pathway. Phosgene-free routes, such as the thermal decomposition of carbamates, generally offer significantly better atom economy and lower E-factors. researchgate.net

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Atom Economy | Example |

| Addition | High (often 100%) | Diels-Alder Reaction |

| Rearrangement | High (often 100%) | Curtius Rearrangement |

| Substitution | Moderate to Low | Phosgenation of Amines |

| Elimination | Low | Wittig Reaction |

Emerging Methodologies for Environmentally Benign Chemical Transformations

The field of green chemistry is continually evolving, with new technologies and methodologies emerging to further reduce the environmental impact of chemical synthesis. For the production of this compound, several emerging areas hold promise.

Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. anton-paar.comresearchgate.netchemicaljournals.comnih.govarkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the efficient production of the target isocyanate.

Flow chemistry offers enhanced safety, better process control, and scalability. google.comacs.orgrsc.orgacs.org The ability to handle hazardous intermediates in a continuous flow system makes it particularly attractive for isocyanate synthesis, potentially enabling safer alternatives to batch processes. google.comrsc.orgacs.org For example, the Curtius rearrangement, which involves a potentially explosive acyl azide intermediate, can be performed more safely in a flow reactor. google.comacs.org

The continued development and application of these and other innovative technologies will be instrumental in advancing the sustainable synthesis and transformation of this compound and other important chemical compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-isocyanato-2,3-dihydro-1,4-benzodioxine, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, in the synthesis of related sulfonamide derivatives, 2,3-dihydro-1,4-benzodioxin-6-amine was reacted with benzenesulfonyl chloride under dynamic pH control (pH 10) using aqueous Na₂CO₃ to stabilize intermediates . Key parameters include:

- Temperature : Room temperature for coupling reactions to avoid side products.

- Catalysts : Lithium hydride (LiH) in N,N-dimethylformamide (DMF) for N-alkylation steps .

- Purification : Column chromatography or recrystallization in ethanol for isolating high-purity products.

Q. How should researchers safely handle and store this compound given its reactivity and toxicity?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or polymerization .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (risk of respiratory sensitization, H334) and skin contact (H315) .

- Spill Management : Neutralize with dry sand or vermiculite, then dispose as hazardous waste.

Q. What spectral techniques are most reliable for confirming the structure of this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Confirm the isocyanate group (NCO) stretch at ~2250–2275 cm⁻¹ .

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and ethylene-dioxy protons (δ 4.2–4.5 ppm) .

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 177.16 for the parent compound) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify electrophilic sites. For example, the LUMO of the isocyanate group highlights its susceptibility to nucleophilic attack .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to align with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound (e.g., antibacterial vs. enzyme inhibition assays)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across assays to distinguish target-specific effects from nonspecific toxicity .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzodioxane ring to enhance lipoxygenase inhibition while reducing cytotoxicity .

- Theoretical Frameworks : Link observed activities to Hammett substituent constants or Hansch analysis to rationalize structure-activity relationships (SAR) .

Q. What experimental designs mitigate side reactions (e.g., dimerization) during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C when using strong nucleophiles (e.g., amines) to suppress urea formation .

- Protecting Groups : Temporarily protect the isocyanate with trimethylsilyl chloride (TMSCl) prior to multi-step syntheses .

- Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can researchers integrate this compound into polymer or covalent organic framework (COF) synthesis?

- Methodological Answer :

- Step-Growth Polymerization : React with diols or diamines to form polyurethanes or polyureas. Optimize stoichiometry (1:1 molar ratio) and catalyst (e.g., dibutyltin dilaurate) for high molecular weight .

- COF Design : Use Sonogashira coupling to link benzodioxane-isocyanate monomers with alkynyl spacers, ensuring crystallinity via solvothermal methods .

Data Analysis and Theoretical Integration

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) in substituted benzodioxane derivatives?

- Methodological Answer :

- Dynamic Effects : Analyze variable-temperature NMR to distinguish conformational exchange (e.g., ring puckering in dihydrobenzodioxane) from static substituent effects .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry in chiral derivatives .

Q. What frameworks guide the selection of catalytic systems for asymmetric synthesis using this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。